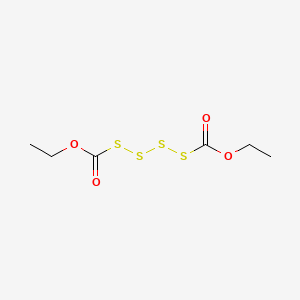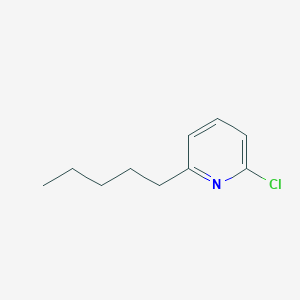
2-Chloro-6-pentylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-pentylpyridine is an organic compound with the chemical formula C10H14ClN. It belongs to the class of chloropyridines, which are derivatives of pyridine where one or more hydrogen atoms are replaced by chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-pentylpyridine typically involves the chlorination of 6-pentylpyridine. One common method is the reaction of 6-pentylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-pentylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pentyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Chloro-6-pentylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pentyl side chain contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but lacks the pentyl side chain.
2,6-Dichloropyridine: Contains two chlorine atoms, offering different reactivity and applications.
2-Chloro-5-pentylpyridine: Similar structure but with the pentyl group at a different position, leading to different chemical properties.
Uniqueness: Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
120145-23-5 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
2-chloro-6-pentylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 |
InChI-Schlüssel |
XEDZFDCRWCQHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


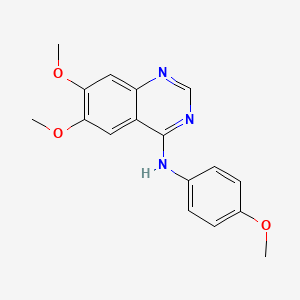
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
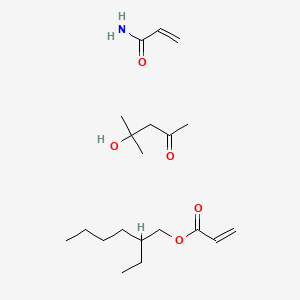
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
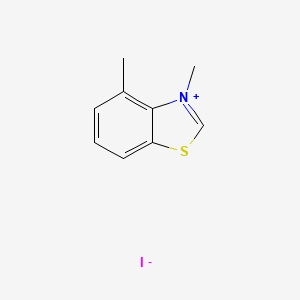
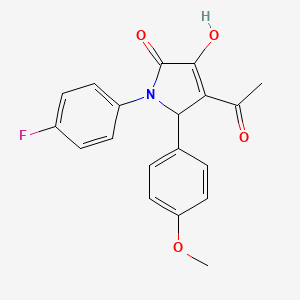
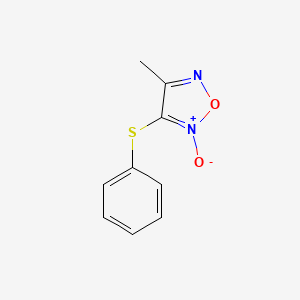
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
